molecular formula C21H24ClN3O2 B2692698 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentanecarboxamide CAS No. 1903432-93-8

1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentanecarboxamide

Cat. No. B2692698
CAS RN: 1903432-93-8
M. Wt: 385.89
InChI Key: OFYHNELCYYJUMR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H24ClN3O2 and its molecular weight is 385.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

  • Hydrogen Bonding and Structural Analysis : The crystal structures of three anticonvulsant enaminones, including compounds with chlorophenyl groups, were analyzed to determine the conformation and hydrogen bonding patterns. The study found that cyclohexene rings adopt sofa conformations, with significant disorder observed in the carbomethoxy groups due to rotation around the single bond. This structural information is crucial for understanding the interactions and stability of similar compounds (Kubicki, Bassyouni, & Codding, 2000).

  • Novel Synthesis Approaches : A study on the synthesis of novel 1,2-functionally-substituted tetrahydroisoquinolines, employing cyclopentylmethylamine, revealed methods for creating derivatives with substituents in specific positions. This synthesis pathway highlights the versatility in crafting molecules with precise structural features for targeted scientific applications (Aghekyan et al., 2009).

Potential Biological Activities

  • Antimicrobial and Antitubercular Activities : Research into the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives demonstrated potential biological activities, including antimicrobial effects. Some compounds exhibited significant inhibition against bacterial and fungal growth, suggesting the utility of such compounds in developing therapeutic agents (Akbari et al., 2008).

  • Anticonvulsant Activity and Structure-Activity Correlations : A detailed evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs for anticonvulsant properties using various models suggested the importance of structural features in influencing biological activity. The study provided insights into safer alternatives with minimized toxicity, contributing to the development of new anticonvulsant drugs (Scott et al., 1993).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-25-19(26)13-14-12-17(8-9-18(14)24-25)23-20(27)21(10-2-3-11-21)15-4-6-16(22)7-5-15/h4-7,13,17H,2-3,8-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYHNELCYYJUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)cyclopentanecarboxamide

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